molecular formula C20H21NO4 B2479755 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid CAS No. 1340212-59-0

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid

Cat. No.: B2479755
CAS No.: 1340212-59-0
M. Wt: 339.391
InChI Key: MFUQQBWVAGQSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The compound, also known as “3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid”, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy .

Mode of Action

Amino acids and their derivatives, like this compound, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, which are hormones that stimulate protein synthesis and muscle growth .

Biochemical Pathways

This compound, being an alanine derivative, may be involved in the alanine cycle. The alanine cycle is a process by which muscles can cycle the byproducts of glucose metabolism to the liver, where they can be processed and removed . This helps maintain energy levels during physical activity .

Pharmacokinetics

Alanine is known to be rapidly absorbed and used by the body . Its bioavailability would be influenced by factors such as the method of administration and the presence of other compounds.

Result of Action

The primary result of this compound’s action would be its potential to enhance physical performance. By influencing the secretion of anabolic hormones and participating in energy metabolism, it could help improve muscle growth and endurance .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and activity. Additionally, factors such as temperature and the presence of other compounds could also play a role.

: MedChemExpress

Chemical Reactions Analysis

Types of Reactions

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid derivatives and various intermediates used in peptide synthesis .

Scientific Research Applications

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid is unique due to its specific structure, which provides stability and ease of deprotection during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(19(22)23)11-21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUQQBWVAGQSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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